molecular formula C8H8N4O2 B1298108 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 87253-62-1

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1298108
CAS No.: 87253-62-1
M. Wt: 192.17 g/mol
InChI Key: LIVBNPDDJKFYDF-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Biological Activity

  • Crystal Structures in Different Environments : The structural study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, closely related to 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid, reveals insights into the molecular structures in varying crystal environments. This research provides a foundation for understanding the biological activity of coordination compounds that incorporate triazolopyrimidine molecules (Canfora et al., 2010).

Synthesis Methods and Environmental Applications

  • Green Chemistry Synthesis : A novel, environmentally friendly synthesis method has been developed for dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, demonstrating the application of green chemistry principles. This method is significant for producing biologically active compounds, which can include this compound derivatives (Karami et al., 2015).

Cancer Research and Therapeutic Applications

  • Anticancer Activity in Melanoma Cell Lines : Nanoencapsulation of a ruthenium(II) complex with 5,7-dimethyl-1,2,4-triazolopyrimidine has shown promising results in improving anticancer activity against melanoma cell lines. This application is crucial in the development of intravenous formulations for cancer treatment (Fandzloch et al., 2020).

Antimicrobial and Antiviral Applications

  • Antimicrobial and Antiviral Properties : Studies have shown that copper(II) and zinc(II) complexes with triazolopyrimidine ligands exhibit antiproliferative and antimicrobial effects. These complexes demonstrate significant biological activities, suggesting potential uses in antimicrobial and antiviral applications (Argăseală et al., 2022).
  • Broad Biological Activities : Research has highlighted that [1,2,4]triazolo[1,5-a]pyrimidines, a class to which this compound belongs, are present in structures with diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties (Pinheiro et al., 2020).

Mechanism of Action

The TP heterocycle has been proposed as a possible surrogate of the purine ring . It has found numerous applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain metal ions, forming complexes that can modulate enzyme activity . These interactions often involve coordination bonds between the nitrogen atoms of the triazolopyrimidine ring and the metal ions, leading to changes in the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, it has been observed to alter gene expression profiles, leading to changes in the production of various proteins involved in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites . This binding can induce conformational changes in the enzyme, either enhancing or inhibiting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being maintained even after the compound is no longer present .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis, particularly in sensitive tissues . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and the levels of specific metabolites within the cell . The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVBNPDDJKFYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350305
Record name 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87253-62-1
Record name 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.